N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
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Overview
Description
N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine: is an organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a propan-2-ylidene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane to form 1,3-bis[(4-chlorophenyl)sulfanyl]propane. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with thiol-containing enzymes, leading to their inhibition and subsequent biological effects.
Comparison with Similar Compounds
- N-{1,3-bis[(4-methylphenyl)sulfanyl]propan-2-ylidene}hydroxylamine
- N-{1,3-bis[(4-fluorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
- N-{1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
Comparison: N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine is unique due to the presence of chlorophenyl groups, which can influence its reactivity and biological activity. Compared to its methyl, fluoro, and bromo analogs, the chlorophenyl groups may confer different electronic and steric properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZYXVBPGOSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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